molecular formula C21H17N3O4S B2582186 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689754-88-9

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2582186
CAS No.: 689754-88-9
M. Wt: 407.44
InChI Key: YDJMSRFLGWXQNE-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the condensation of a thieno[2,3-d]pyrimidine precursor with a nitrobenzyl derivative under specific conditions to introduce the nitrobenzyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both nitrobenzyl and thieno[2,3-d]pyrimidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

689754-88-9

Molecular Formula

C21H17N3O4S

Molecular Weight

407.44

IUPAC Name

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3

InChI Key

YDJMSRFLGWXQNE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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